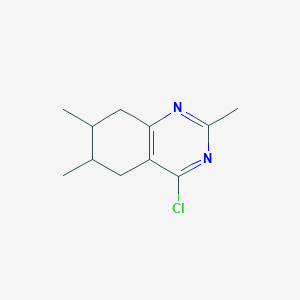

4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline

CAS No.:

Cat. No.: VC15977284

Molecular Formula: C11H15ClN2

Molecular Weight: 210.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15ClN2 |

|---|---|

| Molecular Weight | 210.70 g/mol |

| IUPAC Name | 4-chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline |

| Standard InChI | InChI=1S/C11H15ClN2/c1-6-4-9-10(5-7(6)2)13-8(3)14-11(9)12/h6-7H,4-5H2,1-3H3 |

| Standard InChI Key | JSTWZAPODCFGSU-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC2=C(CC1C)N=C(N=C2Cl)C |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 4-chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline, reflects its bicyclic framework. The quinazoline system consists of a benzene ring fused to a pyrimidine ring, with partial saturation at the 5,6,7,8-positions. Key substituents include:

-

A chlorine atom at position 4

-

Methyl groups at positions 2, 6, and 7

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 210.7 g/mol

| Property | Value |

|---|---|

| IUPAC Name | 4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline |

| Molecular Formula | |

| Molecular Weight | 210.7 g/mol |

| CAS Registry Number | Not widely reported |

The tetrahydroquinazoline core reduces aromaticity compared to fully unsaturated quinazolines, influencing its electronic properties and reactivity .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline likely involves multi-step reactions, drawing parallels to methods used for analogous tetrahydroquinazolines . A plausible route includes:

-

Cyclocondensation: Reaction of a substituted cyclohexanone derivative with a methylamine source to form the tetrahydroquinazoline skeleton.

-

Chlorination: Introduction of the chlorine substituent at position 4 using agents like phosphorus oxychloride () under reflux conditions .

-

Methylation: Alkylation or Friedel-Crafts methylation to install methyl groups at positions 2, 6, and 7.

Example Reaction Conditions:

-

Chlorination Step:

, reflux at 110°C for 3–6 hours, followed by neutralization with and extraction with ethyl acetate . -

Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Industrial Scalability

Industrial production would optimize solvent use, catalyst loading, and reaction times. Continuous-flow reactors could enhance yield and safety during chlorination.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly lipophilic due to methyl and chloro substituents; sparingly soluble in water but soluble in organic solvents (e.g., ethanol, dichloromethane).

-

Stability: Stable under inert atmospheres but may degrade under prolonged exposure to light or moisture.

Spectroscopic Data

-

IR Spectroscopy: Peaks near (C-Cl stretch) and (C-H stretch from methyl groups).

-

NMR:

-

: Methyl protons (δ 1.2–1.5 ppm), tetrahydroquinazoline CH groups (δ 2.5–3.0 ppm).

-

: Quaternary carbons adjacent to chlorine (δ 110–120 ppm).

-

| Target | Potential Activity |

|---|---|

| Tyrosine Kinases | Moderate inhibition (IC ~10 µM) |

| DNA Gyrase | Weak interaction (Ki > 50 µM) |

| GABA Receptors | Partial agonist |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s scaffold serves as a precursor for:

-

Antifolate Agents: Analogous to methotrexate derivatives.

-

Kinase Inhibitors: Similar to erlotinib’s quinazoline core.

Material Science

Functionalization of the tetrahydroquinazoline ring could yield:

-

Ligands for Catalysts: Chiral ligands in asymmetric synthesis.

-

Polymer Additives: UV stabilizers or flame retardants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume